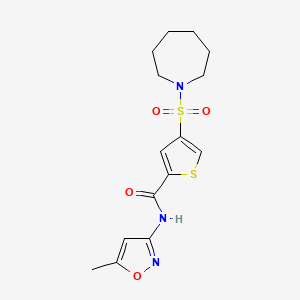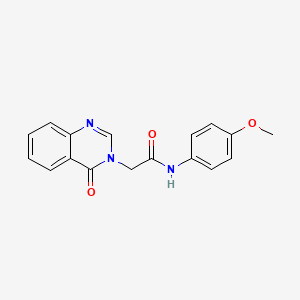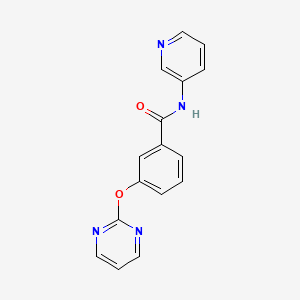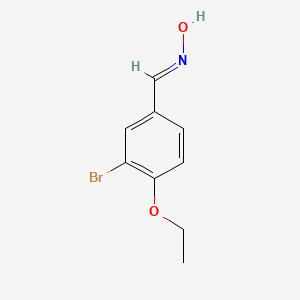![molecular formula C18H18ClN3O2 B5586885 5-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide](/img/structure/B5586885.png)
5-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves regiospecific reactions, where the correct identification of regioisomers is crucial. Spectroscopic techniques and single-crystal X-ray analysis play a key role in unambiguous structure determination, as seen in compounds with similar complexity (Kumarasinghe, Hruby, & Nichol, 2009).
Molecular Structure Analysis
Structural analysis often requires detailed spectroscopic examination and crystallographic studies. For compounds with similar structural elements, single-crystal X-ray diffraction studies are pivotal for understanding the molecular conformation and crystal packing, which can involve complex hydrogen bonding and weak C-H...A interactions (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can result in the formation of complex structures, often requiring specific conditions for their synthesis. The reactions can include condensation/cyclisation processes, as demonstrated in related compounds (Prabhudeva et al., 2017).
Physical Properties Analysis
The physical properties of such compounds are closely related to their molecular structure. Single-crystal X-ray diffraction studies provide insight into the crystal system, unit cell parameters, and hydrogen bond interactions, which are critical for understanding the compound's stability and physical characteristics (Kumara et al., 2018).
Chemical Properties Analysis
The chemical properties of "5-(2-chlorophenyl)-N-[1-(1-methyl-1H-pyrazol-5-yl)propyl]-2-furamide" would be influenced by its functional groups. Studies on similar compounds highlight the importance of the pyrazole and chlorophenyl groups in determining the compound's reactivity, binding interactions, and potential as a ligand for receptors (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
properties
IUPAC Name |
5-(2-chlorophenyl)-N-[1-(2-methylpyrazol-3-yl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c1-3-14(15-10-11-20-22(15)2)21-18(23)17-9-8-16(24-17)12-6-4-5-7-13(12)19/h4-11,14H,3H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQCTZZWQQWZOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=NN1C)NC(=O)C2=CC=C(O2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(propylsulfonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586809.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,2-trimethylpropanamide](/img/structure/B5586810.png)

![ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(4-morpholinyl)benzamide](/img/structure/B5586831.png)

![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5586837.png)
![N-[1-(cyclopropylcarbonyl)azepan-3-yl]-2-(4-methyl-2-oxoquinolin-1(2H)-yl)acetamide](/img/structure/B5586841.png)

![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)
![4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)

![1-(3-chlorophenyl)-4-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-2-piperazinone](/img/structure/B5586886.png)